molecular formula C15H10ClIO2 B15340661 3-(4-Chlorophenyl)-2-(4-iodophenyl)acrylic acid

3-(4-Chlorophenyl)-2-(4-iodophenyl)acrylic acid

Cat. No.: B15340661
M. Wt: 384.59 g/mol
InChI Key: VIACNOMAKCIAAP-ZROIWOOFSA-N
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Description

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to phenyl rings, which are further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding alcohol.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity to these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • (2Z)-3-(4-Bromophenyl)-2-(4-iodophenyl)-acrylic acid
  • (2Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)-acrylic acid
  • (2Z)-3-(4-Chlorophenyl)-2-(4-methylphenyl)-acrylic acid

Comparison: Compared to its analogs, (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is unique due to the combination of chlorine and iodine atoms, which can influence its reactivity and biological activity. The presence of these halogens can enhance its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C15H10ClIO2

Molecular Weight

384.59 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(4-iodophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClIO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)/b14-9-

InChI Key

VIACNOMAKCIAAP-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C2=CC=C(C=C2)I)\C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)I)C(=O)O)Cl

Origin of Product

United States

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